3,3-二氟哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

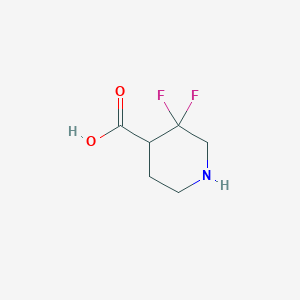

3,3-Difluoropiperidine-4-carboxylic acid: is a fluorinated piperidine derivative.

科学研究应用

Chemistry: 3,3-Difluoropiperidine-4-carboxylic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to chemical degradation .

作用机制

Target of Action

The primary targets of 3,3-Difluoropiperidine-4-carboxylic acid are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,3-Difluoropiperidine-4-carboxylic acid . .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropiperidine-4-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination .

Industrial Production Methods: Industrial production of 3,3-Difluoropiperidine-4-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety when handling reactive fluorinating agents .

化学反应分析

Types of Reactions: 3,3-Difluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols.

Major Products Formed:

Oxidation: Formation of difluoroketones or difluorocarboxylic acids.

Reduction: Formation of difluoroalcohols or difluoroaldehydes.

Substitution: Formation of azido or thiol derivatives.

相似化合物的比较

- 3-Fluoropiperidine-4-carboxylic acid

- 4-Fluoropiperidine-3-carboxylic acid

- 2,2-Difluoropiperidine-4-carboxylic acid

Uniqueness: 3,3-Difluoropiperidine-4-carboxylic acid is unique due to the presence of two fluorine atoms at the 3-position, which can significantly alter its chemical reactivity and biological activity compared to mono-fluorinated or differently substituted piperidine derivatives .

生物活性

3,3-Difluoropiperidine-4-carboxylic acid (3,3-DFPCA) is a fluorinated piperidine derivative that has garnered attention for its significant biological activity, particularly in drug development and therapeutic applications. This compound exhibits properties that enhance the potency and selectivity of various pharmacological agents.

Chemical Structure and Properties

The chemical structure of 3,3-DFPCA includes a piperidine ring substituted with two fluorine atoms at the 3-position and a carboxylic acid group at the 4-position. This configuration is crucial as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H10F2N O2 |

| Molecular Weight | 179.16 g/mol |

| Solubility | Soluble in polar solvents |

| Functional Groups | Fluorine, Carboxylic Acid |

Research indicates that 3,3-DFPCA acts primarily by enhancing the activity of receptor agonists. A notable study demonstrated that incorporating 3,3-DFPCA into an apelin receptor agonist reduced its effective concentration (EC50) from 162 nM to 6.5 nM, signifying a substantial improvement in binding affinity. This enhancement is attributed to the compound's ability to stabilize the receptor-ligand interaction.

Selectivity and Targeting

One of the most compelling aspects of 3,3-DFPCA is its selectivity for specific cancer cell types. In studies involving estrogen-positive breast cancer cells, the compound exhibited a remarkable 1600-fold increase in selectivity compared to normal cells. This characteristic makes it a promising candidate for targeted cancer therapies, potentially leading to reduced side effects and improved treatment outcomes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 3,3-DFPCA:

-

Cancer Therapeutics :

- A study evaluated the incorporation of 3,3-DFPCA in drug formulations targeting breast cancer. The results showed enhanced selectivity and potency against MCF-7 cells (estrogen receptor-positive), outperforming traditional chemotherapeutics like 5-Fluorouracil.

-

Receptor Modulation :

- In another investigation, researchers explored the effects of various derivatives of piperidine compounds, including 3,3-DFPCA, on histone demethylases involved in cancer progression. The findings suggested that these compounds could inhibit KDM5A activity, which is linked to tumor growth and metastasis .

Synthesis Methods

The synthesis of 3,3-difluoropiperidine-4-carboxylic acid can be achieved through several methodologies that ensure high yields and purity:

- Fluorination Techniques : Utilizing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms selectively.

- Carboxylation Reactions : Employing carbon dioxide under high pressure or using organometallic reagents for carboxylation at the piperidine ring.

属性

IUPAC Name |

3,3-difluoropiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c7-6(8)3-9-2-1-4(6)5(10)11/h4,9H,1-3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWSNADCSHIEOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(=O)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。